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For Immediate Release

[City, State] – November 7, 2025 – Boditrectinib (AUM-601), a next-generation pan-

Tropomyosin Receptor Kinase (TRK) inhibitor, has shown significant promise in overcoming

resistance to the first-generation TRK inhibitor, larotrectinib. Preclinical data demonstrate that

boditrectinib effectively inhibits TRK fusion proteins harboring common resistance mutations,

including solvent front, gatekeeper, and xDFG mutations, which are known to drive acquired

resistance to larotrectinib and other first-generation inhibitors.

Cancers driven by NTRK gene fusions can be effectively treated with TRK inhibitors like

larotrectinib. However, a significant portion of patients eventually develop resistance, limiting

the long-term efficacy of these therapies. Boditrectinib, developed by AUM Biosciences, is

designed to address this unmet clinical need by targeting both wild-type TRK fusions and

clinically relevant resistance mutations.

Comparative Efficacy of TRK Inhibitors
Preclinical studies have established the superior profile of boditrectinib in comparison to first-

generation TRK inhibitors. While specific IC50 values for boditrectinib against a

comprehensive panel of resistance mutations are not yet publicly available, data from other

next-generation inhibitors highlight the potential for overcoming larotrectinib resistance.
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For context, a head-to-head comparison of various TRK inhibitors against cell lines with

specific resistance mutations reveals the limitations of first-generation agents and the

advancements of newer compounds.

TRK

Fusion/Mutation

Larotrectinib

IC50 (nM)

Entrectinib IC50

(nM)

Selitrectinib

IC50 (nM)

Repotrectinib

IC50 (nM)

Wild-Type

Fusions

LMNA-TRKA 23.5 0.3 1.8 <0.2

ETV6-TRKB 49.4 1.3 3.9 <0.2

ETV6-TRKC 33.1 0.8 2.5 <0.2

Solvent Front

Mutations

LMNA-TRKA

G595R
>10,000 415 2.1 3.1

ETV6-TRKC

G623R
>10,000 >10,000 10.1 4.2

Gatekeeper

Mutations

LMNA-TRKA

F589L
623 60.4 5.8 <0.2

ETV6-TRKC

F617I
>10,000 >10,000 52 <0.2

xDFG Mutations

LMNA-TRKA

G667C
>10,000 876 341 67.6

ETV6-TRKC

G696A
>10,000 138 124 14.6
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Table 1: Comparative in vitro activity (IC50 values) of various TRK inhibitors against wild-type

and mutant TRK fusion cell lines. Data for larotrectinib, entrectinib, selitrectinib, and

repotrectinib are from previously published studies. Specific IC50 data for boditrectinib is

pending publication.

Boditrectinib has been specifically designed to be potent against these solvent front,

gatekeeper, and xDFG mutations.[1][2][3] AUM Biosciences has reported that boditrectinib
has a superior pharmacokinetic profile compared to larotrectinib and has shown robust activity

in preclinical models at well-tolerated doses.[1]

Mechanism of Action and Signaling Pathways
Larotrectinib and boditrectinib are both ATP-competitive inhibitors of TRK proteins (TRKA,

TRKB, and TRKC). In cancers with NTRK gene fusions, the resulting chimeric TRK proteins

are constitutively active, leading to uncontrolled activation of downstream signaling pathways

that promote cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.

By blocking the ATP binding site, these inhibitors prevent TRK autophosphorylation and

subsequent pathway activation.

Resistance to larotrectinib commonly arises from mutations within the TRK kinase domain.

These mutations, such as the G595R solvent front mutation, sterically hinder the binding of

larotrectinib. Boditrectinib and other next-generation inhibitors are designed with different

structural properties to accommodate these mutations and maintain inhibitory activity.
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Figure 1: Simplified TRK signaling pathway and points of inhibition.
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Experimental Protocols
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of TRK inhibitors on cancer cells, the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Protocol:

Cell Seeding: Cancer cell lines (e.g., those harboring NTRK fusions with or without

resistance mutations) are seeded in 96-well plates at a density of 5,000-10,000 cells per well

and allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of the TRK inhibitor (e.g., larotrectinib

or boditrectinib) for 72 hours.

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is

incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each

well to dissolve the formazan crystals.[4]

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50

values are determined by non-linear regression analysis.
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Figure 2: Workflow for a typical cell viability assay.

Western Blot for TRK Phosphorylation
Western blotting is used to determine the inhibitory effect of the compounds on TRK

autophosphorylation.

Protocol:
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Cell Lysis: Cells treated with the inhibitor for a specified time are lysed in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: Proteins are transferred to a PVDF membrane.

Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary

antibody specific for phosphorylated TRK (p-TRK).[5][6]

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and imaged. The membrane is then stripped and re-probed for total TRK as a loading

control.

In Vivo Xenograft Models
To evaluate the in vivo efficacy of boditrectinib, larotrectinib-resistant tumor models are

established in immunocompromised mice.

Protocol:

Establishment of Resistant Models: Larotrectinib-resistant cell lines are generated by

continuous exposure to increasing concentrations of larotrectinib in vitro.[7] These cells are

then implanted subcutaneously into immunodeficient mice.

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into

treatment groups (e.g., vehicle control, larotrectinib, boditrectinib). The drugs are

administered orally at predetermined doses and schedules.[8]
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Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used

for further analysis, such as western blotting or immunohistochemistry, to assess target

engagement.
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Figure 3: Workflow for an in vivo xenograft study.

Clinical Development
A Phase 1 clinical trial of boditrectinib (AUM-601) has been completed, demonstrating that the

drug is safe and well-tolerated at doses up to 300 mg once daily.[9] A multinational Phase 2 trial

is planned to further evaluate the efficacy and safety of boditrectinib in patients with NTRK

fusion-positive solid tumors, including those with acquired resistance to first-generation TRK

inhibitors.[1][10]

Conclusion
Boditrectinib represents a significant advancement in the treatment of NTRK fusion-positive

cancers, particularly for patients who have developed resistance to larotrectinib. Its ability to

inhibit a broad range of resistance mutations in preclinical models suggests it has the potential

to become a valuable therapeutic option. The upcoming Phase 2 clinical trial will be crucial in

confirming these promising preclinical findings in a clinical setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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